Cyclopenta[b]indole
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Overview
Description
Cyclopenta[b]indole is a nitrogen-containing heterocyclic compound that features a fused cyclopentane and indole ring system. This compound is of significant interest due to its presence in various bioactive natural products and pharmaceutically relevant molecules . This compound derivatives are known for their wide range of biological activities, including cytotoxic, antibacterial, and antifertility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed for the preparation of cyclopenta[b]indoles. Some of the prominent methods include:
[3 + 2] Cycloaddition: This method involves the formal addition of indolylmethyl cations to alkenes, often using Lewis acids like tin(IV) chloride.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I)-Catalyzed Rautenstrauch Rearrangement: This method utilizes gold(I) catalysts to rearrange enynyl acetates into cyclopenta[b]indol-1-ones.
Bismuth(III)-Catalyzed Condensation: A condensation reaction catalyzed by bismuth(III) compounds.
Nazarov Cyclization: This method involves the cyclization of pentadienyl cations to form the this compound scaffold.
Industrial Production Methods: Industrial production methods for cyclopenta[b]indoles often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, particularly those involving gold and bismuth catalysts, are favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[b]indoles undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the cyclopenta[b]indole scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Cyclopenta[b]indole and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopenta[b]indole compounds varies depending on their specific biological activity. For example:
Cytotoxicity: this compound derivatives like fischerindole L exhibit cytotoxicity by interfering with cellular processes in cancer cells.
Antifertility: Compounds like yuehchukene exert antifertility effects by modulating hormonal pathways.
Antibacterial Activity: Paspaline and other derivatives exhibit antibacterial activity by targeting bacterial cell walls or metabolic pathways.
Comparison with Similar Compounds
Cyclopenta[b]indole can be compared with other similar compounds, such as:
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Cyclopenta[b]indoline: Similar to this compound but with a saturated nitrogen-containing ring, found in various natural products.
This compound stands out due to its unique fused ring system, which imparts distinct biological activities and synthetic versatility .
Properties
CAS No. |
246-99-1 |
---|---|
Molecular Formula |
C11H7N |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
cyclopenta[b]indole |
InChI |
InChI=1S/C11H7N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-7H |
InChI Key |
NJOSBMLKZKBELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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